![molecular formula C13H16N4O2 B6352699 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine CAS No. 1154198-84-1](/img/structure/B6352699.png)
3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine
Overview
Description
The compound “3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine” is a chemical compound that has been studied for its potential applications in the field of medicine . It is an inhibitor of the interaction of menin with MLL and MLL fusion proteins, which are involved in certain types of cancer and other diseases .
Scientific Research Applications
Catalysis and Coordination Chemistry
The compound’s unique structure makes it an interesting candidate for coordination chemistry. In a recent study , eight Schiff bases derived from this compound were synthesized using various eco-friendly techniques. These Schiff bases were then coordinated to palladium, resulting in new complexes. Notably, complexes [Pd2Cl4(5)2] and [Pd2Cl4(9)2] exhibited high activity and selectivity in Mizoroki–Heck C-C coupling reactions. These findings highlight the compound’s potential as a catalyst in organic transformations.
Derivatives in Drug Discovery
Similar compounds, such as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, have been investigated for their activity against cancer cell lines . While the specific compound hasn’t been directly studied in this context, its structural features may warrant exploration in drug discovery efforts.
Columnar π-Stacking Behavior
Analogous compounds, like 3-(tert-butyl)-1-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, have been observed to crystallize in 1-D columns without π-π interactions between the benzotriazinyl moieties . Investigating the columnar behavior of your compound could provide insights into its supramolecular properties.
Mechanism of Action
The mechanism of action of “3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine” involves the inhibition of the interaction of menin with MLL and MLL fusion proteins . This interaction is a target for therapeutic intervention in various diseases and conditions, including leukemia, other cancers, and diabetes .
properties
IUPAC Name |
5-tert-butyl-2-(2-nitrophenyl)pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)11-8-12(14)16(15-11)9-6-4-5-7-10(9)17(18)19/h4-8H,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIWBAFWNXICID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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